molecular formula C10H14N2O B15318544 2-(5-Methylpyridin-3-yl)morpholine

2-(5-Methylpyridin-3-yl)morpholine

Cat. No.: B15318544
M. Wt: 178.23 g/mol
InChI Key: VRYPAWGDYOMGOY-UHFFFAOYSA-N
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Description

2-(5-Methylpyridin-3-yl)morpholine is a heterocyclic organic compound that features a morpholine ring substituted with a 5-methylpyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylpyridin-3-yl)morpholine typically involves the reaction of 5-methyl-3-pyridinecarboxaldehyde with morpholine under specific conditions. One common method includes:

    Condensation Reaction: The aldehyde group of 5-methyl-3-pyridinecarboxaldehyde reacts with the amine group of morpholine in the presence of a catalyst such as acetic acid.

    Cyclization: The intermediate formed undergoes cyclization to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylpyridin-3-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the morpholine ring can be modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the pyridine ring.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

2-(5-Methylpyridin-3-yl)morpholine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: It serves as a ligand in the study of enzyme mechanisms and receptor binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Methylpyridin-3-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-3-methylpyridin-2-yl)morpholine
  • 2-(5-Methylpyridin-2-yl)morpholine
  • 2-(5-Methylpyridin-4-yl)morpholine

Uniqueness

2-(5-Methylpyridin-3-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where precise molecular interactions are required.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-(5-methylpyridin-3-yl)morpholine

InChI

InChI=1S/C10H14N2O/c1-8-4-9(6-12-5-8)10-7-11-2-3-13-10/h4-6,10-11H,2-3,7H2,1H3

InChI Key

VRYPAWGDYOMGOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C2CNCCO2

Origin of Product

United States

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